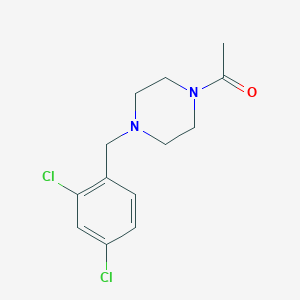
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU6668, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 2000 by researchers at Sugen Inc. and has since been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of RTKs, which are proteins that play a critical role in cell signaling pathways. By blocking the activity of these proteins, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is able to disrupt the signaling pathways that are necessary for cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis, a condition characterized by the buildup of scar tissue. 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the development of various vascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for RTKs, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several potential future directions for research on 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its efficacy. Additionally, there is interest in exploring the potential applications of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in other disease areas, such as fibrosis and vascular diseases. Finally, further research is needed to better understand the mechanisms of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione and to identify potential biomarkers that can be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process starting with the reaction of 3-chloro-2-methylphenylamine and phthalic anhydride to form 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. The compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(3-chloro-2-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPXPYBFWKCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968514 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5375-50-8 |
Source


|
| Record name | 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)
![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)
![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)




![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)
